molecular formula C14H25BrO B14559674 1-[2-(1-Bromoethyl)-4-tert-butylcyclohexyl]ethan-1-one CAS No. 61675-09-0

1-[2-(1-Bromoethyl)-4-tert-butylcyclohexyl]ethan-1-one

Cat. No.: B14559674
CAS No.: 61675-09-0
M. Wt: 289.25 g/mol
InChI Key: KBIFOMRULAIQAM-UHFFFAOYSA-N
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Description

1-[2-(1-Bromoethyl)-4-tert-butylcyclohexyl]ethan-1-one is an organic compound that belongs to the class of cyclohexyl ketones. This compound is characterized by the presence of a bromoethyl group and a tert-butyl group attached to a cyclohexyl ring, with an ethanone moiety. It is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Bromoethyl)-4-tert-butylcyclohexyl]ethan-1-one typically involves the bromination of a suitable precursor followed by a series of organic reactions to introduce the desired functional groups. One common method involves the bromination of 4-tert-butylcyclohexanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert atmosphere to ensure the selective formation of the bromoethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1-Bromoethyl)-4-tert-butylcyclohexyl]ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed:

    Substitution Reactions: Formation of alcohols, ethers, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

Scientific Research Applications

1-[2-(1-Bromoethyl)-4-tert-butylcyclohexyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(1-Bromoethyl)-4-tert-butylcyclohexyl]ethan-1-one involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The ethanone moiety can undergo oxidation-reduction reactions, influencing the redox state of the target molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 1-[2-(1-Bromoethyl)-4-methylcyclohexyl]ethan-1-one
  • 1-[2-(1-Bromoethyl)-4-ethylcyclohexyl]ethan-1-one
  • 1-[2-(1-Bromoethyl)-4-isopropylcyclohexyl]ethan-1-one

Comparison: 1-[2-(1-Bromoethyl)-4-tert-butylcyclohexyl]ethan-1-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. Compared to its analogs with smaller alkyl groups, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

61675-09-0

Molecular Formula

C14H25BrO

Molecular Weight

289.25 g/mol

IUPAC Name

1-[2-(1-bromoethyl)-4-tert-butylcyclohexyl]ethanone

InChI

InChI=1S/C14H25BrO/c1-9(15)13-8-11(14(3,4)5)6-7-12(13)10(2)16/h9,11-13H,6-8H2,1-5H3

InChI Key

KBIFOMRULAIQAM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(CCC1C(=O)C)C(C)(C)C)Br

Origin of Product

United States

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